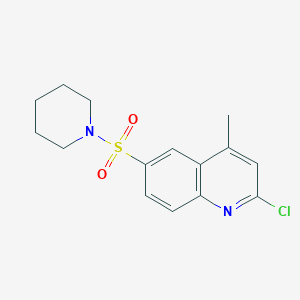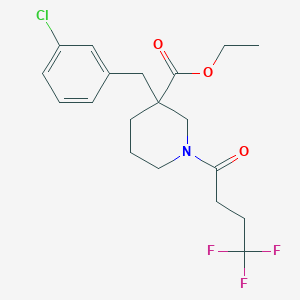
2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline, also known as CPQ, is a synthetic chemical compound that belongs to the quinoline class of molecules. It is a highly potent and selective inhibitor of protein kinase CK2, an enzyme that plays a crucial role in regulating various cellular processes, including cell growth, proliferation, and survival. CPQ has gained significant attention in recent years due to its potential therapeutic applications in cancer and other diseases.
Wirkmechanismus
2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline exerts its biological effects by inhibiting the activity of CK2, which is a serine/threonine kinase that regulates various cellular processes, including cell growth, proliferation, and survival. CK2 is overexpressed in many cancer types and is associated with tumor growth and progression. This compound binds to the ATP binding site of CK2 and blocks its activity, leading to the inhibition of downstream signaling pathways that promote cell survival and proliferation. This compound has been shown to induce apoptosis (cell death) in cancer cells and inhibit their proliferation and migration.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in various cellular and animal models. This compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (cell death), and reduce tumor growth in animal models. This compound has also been shown to have anti-inflammatory effects and reduce the production of pro-inflammatory cytokines in animal models of inflammation. This compound has been shown to have neuroprotective effects and reduce neuronal damage in animal models of neurodegenerative disorders. This compound has also been shown to have antiviral effects and inhibit the replication of viruses in cellular models.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline has several advantages for lab experiments, including its high potency and selectivity for CK2, its ability to induce apoptosis (cell death) in cancer cells, and its potential therapeutic applications in cancer and other diseases. However, this compound also has some limitations, including its complex synthesis method, its potential toxicity to normal cells, and its potential off-target effects on other kinases and cellular processes.
Zukünftige Richtungen
2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline has significant potential for future research and development in the field of cancer and other diseases. Some of the future directions for this compound research include:
1. Development of novel this compound derivatives with improved potency, selectivity, and pharmacokinetic properties.
2. Evaluation of the efficacy and safety of this compound in preclinical and clinical trials for the treatment of cancer and other diseases.
3. Investigation of the mechanisms of action of this compound and its potential off-target effects on other kinases and cellular processes.
4. Identification of biomarkers and patient populations that are most likely to respond to this compound treatment.
5. Exploration of the potential use of this compound in combination with other cancer therapies, such as chemotherapy and immunotherapy.
Conclusion:
In conclusion, this compound is a highly potent and selective inhibitor of CK2 that has significant potential for therapeutic applications in cancer and other diseases. This compound exerts its biological effects by inhibiting the activity of CK2, leading to the inhibition of downstream signaling pathways that promote cell survival and proliferation. This compound has been shown to have significant biochemical and physiological effects in various cellular and animal models and has several advantages for lab experiments. However, this compound also has some limitations, and further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Synthesemethoden
2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline can be synthesized using a multi-step process that involves the reaction of 2,4-dichloroquinoline with piperidine-1-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methyl iodide to obtain the final compound, this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry and access to specialized equipment and reagents.
Wissenschaftliche Forschungsanwendungen
2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline has been extensively studied for its potential therapeutic applications in cancer and other diseases. Several studies have shown that this compound is a highly potent and selective inhibitor of CK2, which is overexpressed in many cancer types and is associated with tumor growth and progression. This compound has been shown to induce apoptosis (cell death) in cancer cells and inhibit their proliferation and migration. This compound has also been studied for its potential use in other diseases, such as neurodegenerative disorders, inflammation, and viral infections.
Eigenschaften
IUPAC Name |
2-chloro-4-methyl-6-piperidin-1-ylsulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2S/c1-11-9-15(16)17-14-6-5-12(10-13(11)14)21(19,20)18-7-3-2-4-8-18/h5-6,9-10H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEDDWSQTYYNMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)S(=O)(=O)N3CCCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{(4-fluorophenyl)[(3-methylphenyl)amino]methyl}cyclopentanone](/img/structure/B6084834.png)
![ethyl 3-(2-fluorobenzyl)-1-[3-(1H-indol-3-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6084838.png)
![[4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)-5-bromo-2-methoxyphenoxy]acetic acid](/img/structure/B6084855.png)
![N-(2,5-dimethoxyphenyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B6084860.png)
![3-{3-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone](/img/structure/B6084868.png)

![2-(ethylthio)-5-(4-fluorophenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6084891.png)
![methyl 4-{[4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoyl]amino}benzoate](/img/structure/B6084896.png)

![(2,1,3-benzothiadiazol-5-ylmethyl)({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B6084915.png)
![6-oxo-N-(4-pyridinylmethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6084923.png)
![2-[({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)(methyl)amino]-1-phenylethanol](/img/structure/B6084930.png)
![5-methyl-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B6084936.png)
